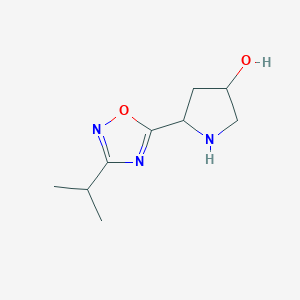

5-(3-Isopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol

Description

5-(3-Isopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol is a heterocyclic compound featuring a pyrrolidine ring substituted with a hydroxyl group at position 3 and a 3-isopropyl-1,2,4-oxadiazole moiety at position 3. The oxadiazole ring is a five-membered aromatic system containing two nitrogen atoms and one oxygen atom, known for its metabolic stability and role in medicinal chemistry as a bioisostere for ester or amide groups . This compound has been studied in structural biology and drug discovery contexts, often as a building block for more complex molecules targeting enzymes or receptors .

Properties

IUPAC Name |

5-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O2/c1-5(2)8-11-9(14-12-8)7-3-6(13)4-10-7/h5-7,10,13H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHVLXRZCDLJRHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NOC(=N1)C2CC(CN2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Construction of the 1,2,4-Oxadiazole Ring with Isopropyl Substitution

Starting Materials:

Amidoximes bearing the isopropyl substituent at the 3-position of the oxadiazole ring can be prepared from the corresponding nitriles or oximes.Cyclization Reaction:

The amidoxime is reacted with a suitable carboxylic acid ester or acid chloride derivative to form the oxadiazole ring. The one-pot NaOH/DMSO method at room temperature is advantageous for mild conditions and moderate to high yields.

Purification and Characterization

Purification is typically achieved by silica gel column chromatography using eluents such as methanol/dichloromethane mixtures (e.g., 1–3% MeOH in DCM) to isolate the pure product.

Characterization includes NMR spectroscopy, mass spectrometry, and chromatographic purity assessments.

Representative Synthetic Procedure (Hypothetical Based on Literature)

| Step | Reagents/Conditions | Description | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Preparation of isopropyl amidoxime | Reaction of isopropyl nitrile with hydroxylamine | 70–85 | Standard amidoxime synthesis |

| 2 | Cyclization with methyl ester of pyrrolidin-3-carboxylic acid | NaOH/DMSO, RT, 4–24 h | 50–80 | One-pot formation of 1,2,4-oxadiazole ring |

| 3 | Purification | Silica gel chromatography, 1–3% MeOH/DCM | — | Yields after purification |

Challenges and Considerations

Reaction Time and Yield Variability:

The one-pot cyclization method can require long reaction times (up to 24 hours) with yields highly dependent on substituents and reaction conditions.Solubility and Purification:

Poor solubility of starting materials and intermediates may affect reaction efficiency and isolation.Catalyst Cost and Side Reactions:

Some methods employing platinum catalysts or oxidants can be expensive or lead to side products, making milder, catalyst-free methods preferable.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

5-(3-Isopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be employed to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Reagents such as halogenating agents or nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

5-(3-Isopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new materials with specific properties.

Biology: The compound’s unique structure makes it a candidate for studying biological interactions, including enzyme inhibition and receptor binding.

Industry: Used in the development of new materials with specific electronic or optical properties, such as in the field of organic electronics.

Mechanism of Action

The mechanism of action of 5-(3-Isopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The oxadiazole ring can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The pyrrolidine ring can also contribute to the overall molecular conformation, affecting how the compound interacts with its targets.

Comparison with Similar Compounds

5-(3-Ethyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol

- Structure : Ethyl substituent replaces isopropyl on the oxadiazole.

- Molecular Formula : C₈H₁₃N₃O₂.

- Molecular Weight : 183.21 g/mol (vs. ~213.25 g/mol for the isopropyl analog, assuming similar core).

- No stereochemical data provided in evidence .

5-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol Derivatives

- Example : (3R,5R)-5-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol (from ).

- Molecular Weight : ~400 g/mol (due to additional substituents like biphenyl).

- Key Differences : Phenyl groups introduce aromatic π-π interactions, improving binding to hydrophobic pockets but increasing molecular weight and reducing solubility. The biphenyl variant in showed a molecular weight of 400.1773 g/mol .

Halogen-Substituted Analogs

- Example : (3R,5S)-5-[3-(2-Chloro-4-fluorobenzyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-3-ol ().

- Molecular Formula : C₁₇H₁₇ClFN₅O₂.

- Key Differences : Halogens (Cl, F) enhance electronic effects and enable halogen bonding, improving target affinity. This compound’s molecular weight (384.8 g/mol) reflects increased complexity .

Core Ring Modifications

Piperidine vs. Pyrrolidine Derivatives

- Example : 3-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine ().

- Molecular Formula : C₁₀H₁₇N₃O.

- Key Differences : Replacing pyrrolidin-3-ol with piperidine removes the hydroxyl group, reducing hydrogen-bonding capacity and hydrophilicity. Piperidine’s six-membered ring may alter conformational flexibility .

Salt Forms

- Example : (3s,5r)-5-(3-Ethyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol hydrochloride ().

- Key Differences : Hydrochloride salt improves aqueous solubility and bioavailability. Stereochemistry (3s,5r) suggests distinct spatial orientation compared to racemic mixtures .

Pharmacokinetic and Physicochemical Properties

*Estimated LogP values based on substituent contributions.

Biological Activity

5-(3-Isopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol is a compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, and potential applications of this compound based on recent research findings.

Chemical Structure and Properties

The molecular formula of 5-(3-Isopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol is C₁₁H₁₆N₄O. It features a pyrrolidine ring substituted with an oxadiazole moiety and an isopropyl group. The structural complexity of this compound may contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 220.27 g/mol |

| Density | 1.049 g/cm³ |

| Boiling Point | 316.9 °C |

| Melting Point | Not available |

Synthesis

The synthesis of 5-(3-Isopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol typically involves multi-step organic reactions. The process includes the formation of the oxadiazole ring followed by the introduction of the pyrrolidine structure. Specific reaction conditions such as temperature, solvent choice, and catalysts can significantly affect the yield and purity of the final product.

Anticancer Properties

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds similar to 5-(3-Isopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol have demonstrated cytotoxic effects against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Oxadiazole Derivative A | MCF-7 (Breast Cancer) | 10.38 | Induction of apoptosis via p53 activation |

| Oxadiazole Derivative B | U937 (Leukemia) | 8.2 | Caspase activation |

In one study, derivatives exhibited greater cytotoxic activity than doxorubicin against human leukemia cell lines (CEM-C7 and U937) . Flow cytometry assays indicated that these compounds act as potent inducers of apoptosis in a dose-dependent manner.

Antimicrobial Activity

The oxadiazole moiety is known for its antimicrobial properties. Compounds containing this structure have shown effectiveness against various bacterial strains:

| Compound | Pathogen | MIC (µg/mL) |

|---|---|---|

| Oxadiazole Derivative C | Staphylococcus aureus | 3.125 |

| Oxadiazole Derivative D | Escherichia coli | 12.5 |

These findings suggest that the incorporation of the oxadiazole group into pyrrolidine derivatives may enhance their antibacterial efficacy .

Case Studies

Several case studies have been published detailing the biological evaluation of similar compounds:

- Study on Cytotoxicity : A derivative structurally related to 5-(3-Isopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol was tested against MCF-7 and MDA-MB-231 cell lines, showing significant cytotoxicity and apoptosis induction through p53 signaling pathways .

- Antimicrobial Evaluation : A series of oxadiazole derivatives were tested against both Gram-positive and Gram-negative bacteria, revealing potent activity against Staphylococcus aureus with MIC values comparable to standard antibiotics .

Q & A

Q. What are the established synthetic routes for 5-(3-Isopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol?

The synthesis typically involves cyclization reactions to form the 1,2,4-oxadiazole ring, followed by functionalization of the pyrrolidin-3-ol moiety. For example:

- Step 1 : Preparation of 5-(chloromethyl)-3-isopropyl-1,2,4-oxadiazole via condensation of amidoximes with chlorinated acylating agents (e.g., chloroacetic acid derivatives) .

- Step 2 : Coupling the oxadiazole intermediate with a pyrrolidin-3-ol derivative under nucleophilic substitution conditions (e.g., using bases like NaH or K₂CO₃ in polar aprotic solvents) .

- Step 3 : Purification via recrystallization (methanol/water mixtures) or column chromatography .

Key intermediates should be characterized by ¹H/¹³C NMR and HRMS to confirm regiochemistry and purity .

Q. How is the stereochemistry of the pyrrolidin-3-ol moiety resolved during synthesis?

- Chiral resolution : Use of enantiopure starting materials (e.g., (3R,5S)-pyrrolidin-3-ol derivatives) or enzymatic resolution methods .

- X-ray crystallography : SHELXL refinement of single crystals can confirm absolute configuration .

- Chiral HPLC : Employ columns like Chiralpak® IA/IB with hexane/isopropanol gradients to separate enantiomers .

Advanced Research Questions

Q. What strategies are employed to analyze structure-activity relationships (SAR) for this compound in enzyme inhibition studies?

- Functional group substitution : Replace the isopropyl group on the oxadiazole with bulkier (e.g., tert-butyl) or polar (e.g., hydroxyl) groups to assess steric/electronic effects on binding .

- Molecular docking : Use software like AutoDock Vina to model interactions with target enzymes (e.g., kinases or proteases), focusing on hydrogen bonding with the pyrrolidin-3-ol hydroxyl group and hydrophobic contacts with the isopropyl moiety .

- In vitro assays : Measure IC₅₀ values against recombinant enzymes (e.g., acetylcholinesterase for neurodegenerative applications) .

Q. How is the metabolic stability of this compound evaluated in preclinical studies?

- Microsomal assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS. Key metabolites (e.g., hydroxylated oxadiazole or oxidized pyrrolidine) are identified .

- Plasma stability : Assess compound integrity in plasma at 37°C over 24 hours; instability may necessitate prodrug strategies (e.g., acetylating the hydroxyl group) .

Q. What methods are used to resolve contradictions in crystallographic vs. computational structural models?

- Multiparameter refinement : Use SHELXL to refine X-ray data with restraints for bond lengths/angles, cross-validated against DFT-optimized geometries (e.g., Gaussian09 with B3LYP/6-31G*) .

- Hirshfeld surface analysis : Compare experimental (X-ray) and theoretical (DFT) electron density maps to identify discrepancies in hydrogen-bonding networks .

Q. How is the aqueous solubility of this compound optimized for in vivo studies?

- Salt formation : Convert the free base to hydrochloride salts, as demonstrated for related pyrrolidin-3-ol derivatives .

- Co-solvent systems : Use PEG-400/water or cyclodextrin-based formulations to enhance solubility without altering bioactivity .

- LogP measurement : Determine via shake-flask method (octanol/water) to guide formulation; target LogP <2 for improved hydrophilicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.